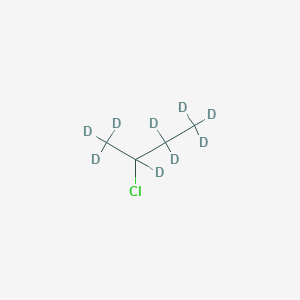

(+/-)-2-氯丁烷-D9

描述

(-)-2-Chlorobutane-D9, also known as 2-chlorobutane-D9, is a chiral compound, which has been studied extensively in the scientific community. It is a common chemical in the laboratory, and has been used in a wide range of scientific research applications.

科学研究应用

分子结构和构象

结构和构象研究2-氯丁烷的分子结构和构象组成已使用气相电子衍射和从头算分子轨道计算进行了研究。这些研究表明,2-氯丁烷可以存在于多种构象中,即 G+、A 和 G−,它们根据扭转角 Φ2(X8–C2–C3–C4) 而有所不同。该研究详细了解了这些构象的构象组成和主要距离和角度,表明了 2-氯丁烷复杂的结构行为 (Aarset, Hagen, & Stōlevik, 2001).

温度相关的光谱分析从其在液态氪中的溶液的温度相关 FT-IR 光谱中进一步了解了 2-氯丁烷的构象稳定性。这项研究确定了 2-氯丁烷不同旋转异构体之间的焓差,提供了对不同温度下其构象稳定性和结构参数的更深入理解 (Zhu et al., 2004).

化学反应动力学

光解成像研究2-氯丁烷在 193 nm 光解中 Cl 消除通道的动力学已经过细致的研究。比较不同探针技术的成像技术有助于理解产物的平移能分布和自旋轨道激发 Cl∗ 的支化分数,从而为 2-氯丁烷的解离动力学提供了至关重要的见解 (Gross, Liu, & Suits, 2002).

混合 MC/MD 反应方法一种具有罕见事件驱动机制的新型混合 MC/MD 反应方法已被证明是原子级模拟大规模化学反应体系的有效方法。该方法成功应用于 DMF 溶液中 (R)-2-氯丁烷分子的外消旋过程,展示了其在研究化学反应体系的性质及其立体化学方面的潜力 (Nagaoka et al., 2013).

材料科学和提纯

选择性去除痕量异构体据报道,全乙基化支柱[5]芳烃 (EtP5) 和支柱[6]芳烃 (EtP6) 的非多孔自适应晶体 (NAC) 可以有效去除痕量氯丁烷异构体。这个过程显着提高了氯丁烷的纯度,展示了提纯这种化合物的一种有前途的方法,并揭示了 NAC 的选择性和可回收性 (Zhou et al., 2020).

热力学和混合物分析

过量摩尔体积分析涉及 2-氯丁烷的四元及相关混合物已进行了彻底的热力学分析。在不同组成和温度下的测量,以及各种模型和方程的利用,提供了有关过量摩尔体积和这些混合物中分子间相互作用性质的大量数据 (Iloukhani & Khanlarzadeh, 2012).

属性

IUPAC Name |

2-chloro-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPCSKHALVHRSR-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-2-Chlorobutane-D9 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there a difference in deuterium content between 1-chlorobutane-d9 and 2-chlorobutane-d9 when synthesized from 1-butanol-d10 using concentrated aqueous HCl/ZnCl2?

A1: The research [] shows that reacting 1-butanol-d10 with concentrated aqueous HCl/ZnCl2 produces a mixture of 93% 1-chlorobutane-d9 and 7% 2-chlorobutane-d9. The difference in deuterium content stems from the reaction mechanism. While 1-chlorobutane-d9 forms through a direct substitution of the hydroxyl group, 2-chlorobutane-d9 forms via a rearrangement involving a carbocation intermediate. This intermediate allows for rapid intramolecular hydride transfer between carbon atoms 2 and 3. This process, being faster than hydrogen isotope exchange with the acidic medium, leads to the incorporation of a hydrogen atom (1H) from the solvent into 2-chlorobutane-d9, thus decreasing its deuterium content.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid hydrochloride](/img/structure/B1436202.png)

![Oxan-4-yl[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1436215.png)

![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)

![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)